

Capillary Electrophoresis: A Powerful Tool for Captopril Impurity Profiling

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Compound of Interest

Compound Name: Captopril EP Impurity C

Cat. No.: B193043

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Application Note

Introduction

Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The presence of impurities in pharmaceutical formulations can impact the safety and efficacy of the drug product. Captopril disulfide, the primary degradation product and a known metabolite, is a critical impurity that requires close monitoring. Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for the separation and quantification of captopril and its impurities. This application note details a capillary zone electrophoresis (CZE) method for the effective separation of captopril from its main impurity, captopril disulfide.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Methodology

A capillary zone electrophoresis method was developed for the separation of captopril and captopril disulfide. The method utilizes a phosphate buffer system. For enhanced separation

and to handle potential interactions with the capillary wall, the addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be employed.

Instrumentation and Consumables

- Capillary Electrophoresis System with UV detector
- Fused Silica Capillary
- Data Acquisition and Analysis Software
- pH Meter
- Analytical Balance
- Vortex Mixer
- Syringe Filters (0.45 μm)

Reagents and Standards

- Captopril Reference Standard
- Captopril Disulfide Reference Standard
- Sodium Phosphate (monobasic and dibasic)
- Cetyltrimethylammonium Bromide (CTAB) (optional)
- Sodium Hydroxide
- Phosphoric Acid
- Deionized Water

Experimental Protocols

1. Preparation of Buffer and Solutions

- Running Buffer (20 mM Phosphate Buffer, pH 7.0):
 - Dissolve an appropriate amount of monobasic sodium phosphate and dibasic sodium phosphate in deionized water to achieve a final concentration of 20 mM.
 - Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
 - Filter the buffer through a 0.45 μm filter before use.
- Alternative Running Buffer (100 mM Phosphate Buffer with CTAB, pH 5.5):
 - Prepare a 100 mM sodium phosphate buffer and adjust the pH to 5.5.[\[1\]](#)
 - Add cetyltrimethylammonium bromide (CTAB) to the buffer. The optimal concentration of CTAB should be determined experimentally.[\[1\]](#)
 - Filter the buffer through a 0.45 μm filter.
- Standard Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve 10 mg of captopril and captopril disulfide reference standards in separate 10 mL volumetric flasks.
 - Dilute to volume with the running buffer.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solutions with the running buffer to achieve concentrations across the desired calibration range (e.g., 5-100 $\mu\text{g/mL}$).
- Sample Preparation (from Tablets):
 - Weigh and finely powder a representative number of captopril tablets.
 - Accurately weigh a portion of the powder equivalent to a single dose of captopril.

- Transfer the powder to a volumetric flask and add the running buffer to about 70% of the volume.
- Vortex for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the final volume with the running buffer.
- Filter the solution through a 0.45 µm syringe filter prior to injection into the CE system.

2. Capillary Electrophoresis Conditions

Parameter	Condition 1	Condition 2
Capillary	Fused Silica, 50 µm i.d., 57.5 cm effective length (67.5 cm total)[2]	Fused Silica
Running Buffer	20 mM Sodium Phosphate, pH 7.0[2]	100 mM Sodium Phosphate with CTAB, pH 5.5[1]
Applied Voltage	+23.9 kV[2]	To be optimized
Temperature	25 °C	25 °C
Injection	Hydrodynamic (e.g., 50 mbar for 5 s)	Hydrodynamic
Detection	UV at 214 nm	UV at 214 nm

3. Data Analysis

- Identify the peaks for captopril and captopril disulfide based on their migration times compared to the standards.
- Construct a calibration curve by plotting the peak area against the concentration for each standard.
- Quantify the amount of captopril and captopril disulfide in the sample preparations using the calibration curve.

Quantitative Data

The following tables summarize the expected quantitative data for the CZE method. Note that the specific values for migration time and resolution will depend on the exact experimental conditions. The LOD and LOQ values are provided as a reference from both CE and HPLC methods.

Table 1: System Suitability Parameters

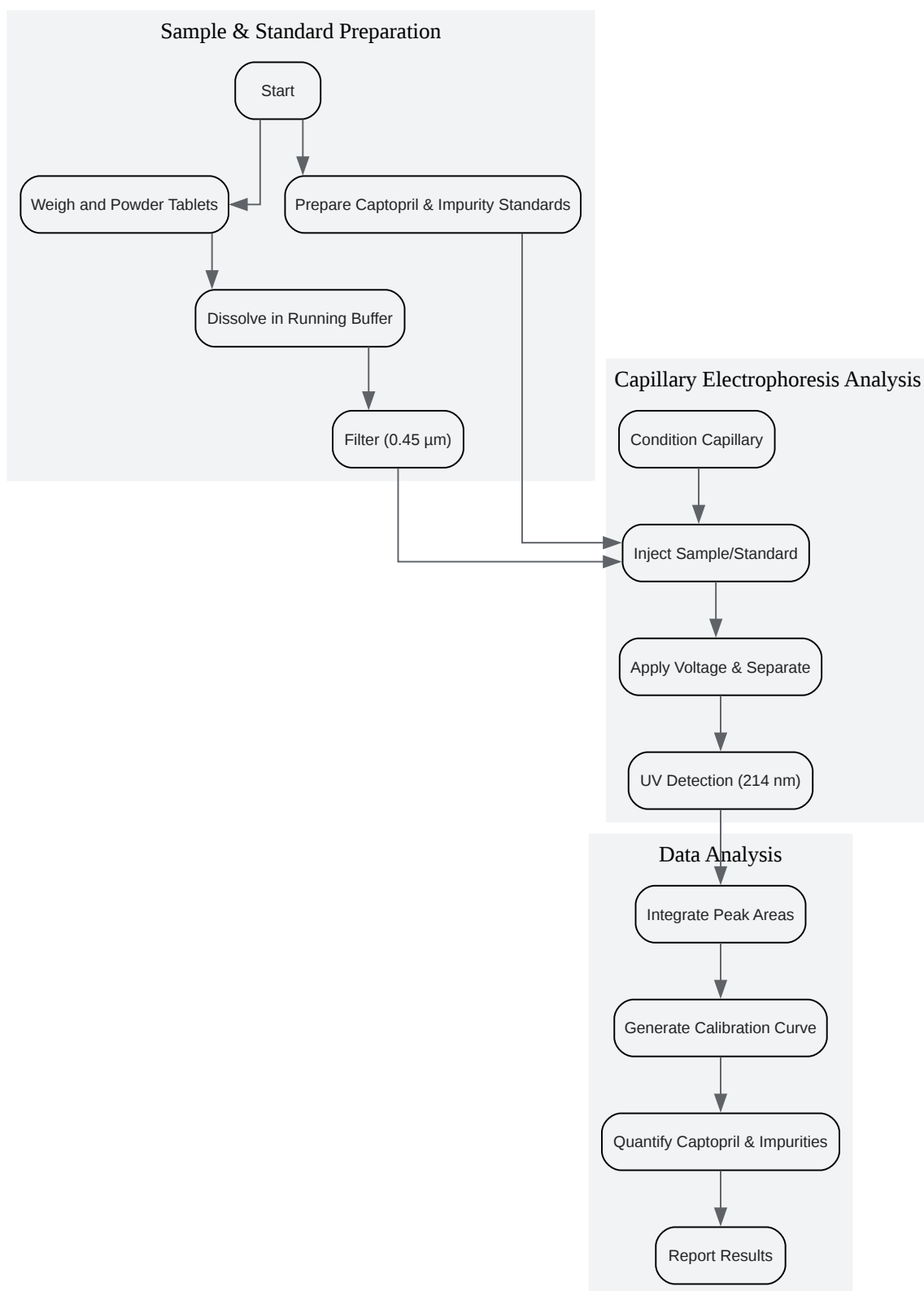
Parameter	Acceptance Criteria
Resolution (Captopril/Captopril Disulfide)	> 1.5
Tailing Factor	0.8 - 1.5
Theoretical Plates	> 2000

Table 2: Method Validation Data

Parameter	Captopril	Captopril Disulfide
Linearity Range	5 - 70 µg/mL[2]	To be determined
Correlation Coefficient (r^2)	> 0.999[2]	> 0.99
LOD (CE)	1.5 µg/mL[2]	To be determined
LOQ (CE)	5 µg/mL[2]	To be determined
LOD (HPLC reference)	1.130 µg/mL[3]	0.882 µg/mL[3]
LOQ (HPLC reference)	3.394 µg/mL[3]	2.648 µg/mL[3]

Visualizations

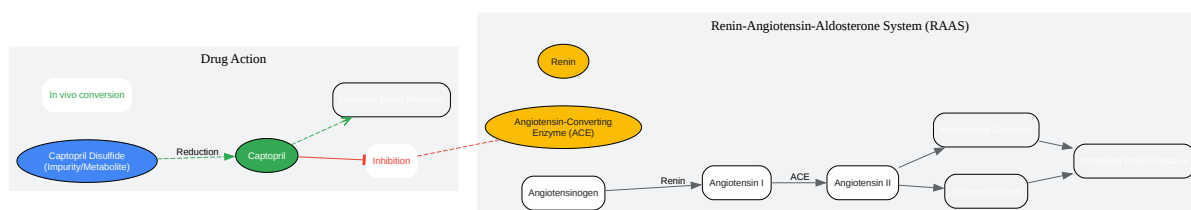
Captopril Impurity Separation Workflow



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Caption: Experimental workflow for captopril impurity analysis by CE.

Captopril's Mechanism of Action and the Role of Captopril Disulfide



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Caption: Captopril inhibits ACE, while its disulfide impurity can be converted back to the active drug.

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References

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